molecular formula C13H21O6P B3960606 diethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate

diethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate

Cat. No.: B3960606
M. Wt: 304.28 g/mol
InChI Key: FEJLCTVIPAAWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate is an organophosphorus compound . It has the molecular formula C13H21O6P . The compound is intended to become a component of the backbone of the polymer and function as an antioxidant, providing thermal stability to the polyester during heat processing .


Synthesis Analysis

The compound has been synthesized and characterized by FTIR, FT-Raman UV–Vis . A series of structurally diverse and biologically potent diethyl [(substituted phenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phosphonates has been synthesized by a one-pot reaction of 5-methyl-2phenyl-2,4-dihydro-3H-pyrazol-3-one with various aryl aldehydes and diethyl phosphite in the presence of nano SnO2 as a catalyst at room temperature and under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI string: InChI=1S/C11H17O4P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3 .


Chemical Reactions Analysis

The compound has been used as a reactant for synthesis of γ-Monofluorinated goniothalamin analogs via ring-opening hydrofluorination, stilbenoid derivatives with neuroprotective activity, resveratrol-chroman hybrids with antioxidant activity, Oligostilbenoids using regioselective cyclodehydration and arylation .


Physical and Chemical Properties Analysis

The molecular weight of the compound is 244.22 g/mol . The computed properties include XLogP3-AA 1.1, Hydrogen Bond Donor Count 1, Hydrogen Bond Acceptor Count 4, Rotatable Bond Count 6, Exact Mass 244.08644602 g/mol, Monoisotopic Mass 244.08644602 g/mol, and Topological Polar Surface Area 55.8 Ų .

Scientific Research Applications

Anticorrosion Properties

Diethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate and its derivatives have been studied for their potential as corrosion inhibitors. For instance, diethyl (phenylamino) methyl) phosphonate derivatives demonstrated effective corrosion inhibition properties for XC48 carbon steel in an acidic medium. The study utilized techniques such as weight loss measurements, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS), providing insights into the molecular dynamics and quantum chemical parameters of these compounds (Moumeni et al., 2020).

Synthesis and Characterization

Another area of research focuses on the synthesis and detailed characterization of this compound compounds. Studies include analyzing their structural, vibrational, and electronic properties using techniques like FTIR, FT-Raman UV–Vis, and DFT calculations. These analyses provide valuable insights into the compound's molecular structure, stability, and electronic behavior (Uppal et al., 2018).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been synthesized and analyzed for their potential medicinal applications. This includes studies focused on creating new chemical entities for various treatments. For example, the synthesis of methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound designed for treating hyperproliferative disorders and cancer, involved the use of dimethyl [(2,5-dimethoxyphenyl)methyl]phosphonate (Kucerovy et al., 1997).

Safety and Hazards

The substance is an organophosphorus compound but due to its low migration, there is no concern for neurotoxicity .

Properties

IUPAC Name

diethoxyphosphoryl-(3,4-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O6P/c1-5-18-20(15,19-6-2)13(14)10-7-8-11(16-3)12(9-10)17-4/h7-9,13-14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJLCTVIPAAWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC(=C(C=C1)OC)OC)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate
Reactant of Route 2
Reactant of Route 2
diethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate
Reactant of Route 3
Reactant of Route 3
diethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate
Reactant of Route 4
Reactant of Route 4
diethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate
Reactant of Route 5
diethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate
Reactant of Route 6
diethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.